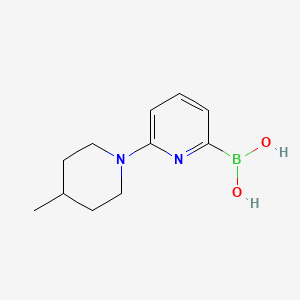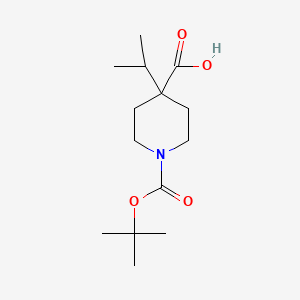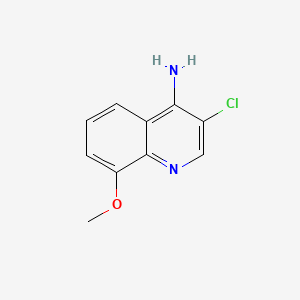
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1238324-73-6 . Its IUPAC name is tert-butyl 2-chloro-4-formyl-3-pyridinylcarbamate . The molecular weight of this compound is 256.69 .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate” were not found, carbamates in general can be synthesized through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.69 and a density of 1.314g/cm3 . It has a boiling point of 332℃ . The exact mass is 256.06100 and the LogP value is 2.96750 .Applications De Recherche Scientifique
Hydrogen and Halogen Bonding in Crystal Structures : tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, has been studied for its isomorphous crystal structures. These compounds form crystals linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Crystallographic Analysis of Carbamate Derivatives : tert-Butyl carbamate derivatives have been structurally characterized, revealing an interplay of strong and weak hydrogen bonds forming a three-dimensional architecture in the crystal packing (Das et al., 2016).
Synthesis of Functionalized Carbamates : O - tert -Butyl- N -(chloromethyl)- N -methyl carbamate was used in a reaction with lithium powder and catalytic amounts of 4,4'-di- tert -butylbiphenyl (DTBB), leading to functionalized carbamates after hydrolysis (Ortiz et al., 1999).
Intermediate for Natural Product Synthesis : tert-Butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine. Jaspine B shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).
Photoredox-Catalyzed Amination : tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for the assembly of 3-aminochromones (Wang et al., 2022).
Enantioselective Addition in Organic Synthesis : Studies have shown the use of tert-Butyl carbamate derivatives in enantioselective addition reactions, important in organic synthesis processes (Storgaard & Ellman, 2009).
Synthesis of β-d-2-deoxyribosylamine Analogues : The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-chloro-4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXSLQEUOMVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728674 | |
| Record name | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |
CAS RN |
1238324-73-6 | |
| Record name | 1,1-Dimethylethyl N-(2-chloro-4-formyl-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1238324-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

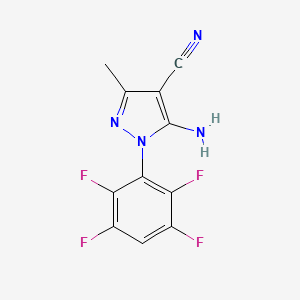


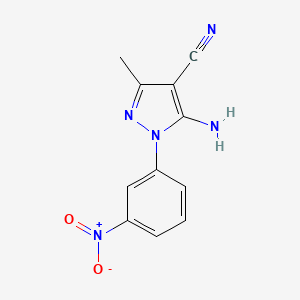


![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)
![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581263.png)

